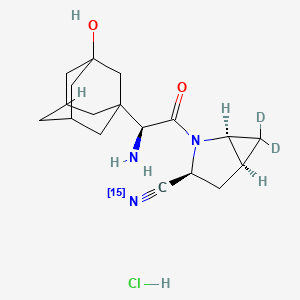

Saxagliptin-15N,D2 Hydrochloride

描述

Saxagliptin-15N,D2 Hydrochloride is a stable isotopically labeled derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The compound incorporates a ¹⁵N isotope and two deuterium (D) atoms, which replace specific hydrogen atoms in the parent molecule. This labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry and reducing interference from endogenous compounds . The hydrochloride salt form improves solubility, facilitating its application in in vitro and in vivo research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin-15N,D2 Hydrochloride involves the incorporation of nitrogen-15 and deuterium into the saxagliptin molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. One common method involves the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and mass spectrometry for quality control .

化学反应分析

Types of Reactions

Saxagliptin-15N,D2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Saxagliptin-15N,D2 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

Biology: Employed in metabolic studies to trace the biochemical pathways of saxagliptin.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of saxagliptin.

Industry: Utilized in the development and quality control of pharmaceutical formulations

作用机制

Saxagliptin-15N,D2 Hydrochloride exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved glycemic control .

相似化合物的比较

Comparison with Similar Isotopically Labeled Compounds

Hydroxy Saxagliptin-13C,D2 Hydrochloride

Hydroxy Saxagliptin-13C,D2 Hydrochloride is another isotopologue of saxagliptin, distinguished by the substitution of a carbon-13 (¹³C) atom and two deuterium atoms. Unlike Saxagliptin-15N,D2, this variant is primarily used to study hydroxylated metabolites of saxagliptin, which are critical for understanding hepatic clearance pathways. Key differences include:

| Parameter | Saxagliptin-15N,D2 Hydrochloride | Hydroxy Saxagliptin-13C,D2 Hydrochloride |

|---|---|---|

| Isotopic Labeling | ¹⁵N, D₂ | ¹³C, D₂ |

| Primary Application | Parent drug quantification | Metabolite tracking |

| Shelf Life & Stability | Short shelf life; controlled storage | Similar handling requirements |

| Regulatory Status | Controlled product; permits needed | Subject to similar restrictions |

Both compounds require specialized handling due to their isotopic nature, including controlled storage conditions and documentation for regulatory compliance .

Dimethylamine-15N Hydrochloride

Dimethylamine-15N Hydrochloride (C₂H₈Cl¹⁵N) is a simpler isotopically labeled amine used as a building block in synthetic chemistry. Comparative insights include:

| Parameter | This compound | Dimethylamine-15N Hydrochloride |

|---|---|---|

| Molecular Complexity | High (DPP-4 inhibitor structure) | Low (small amine) |

| Isotopic Position | ¹⁵N in the cyclic amide group | ¹⁵N in the amine moiety |

| Applications | Drug metabolism studies | Synthetic intermediate |

| Molecular Weight | Not specified in evidence | 82.54 g/mol |

The ¹⁵N label in both compounds aids in nuclear magnetic resonance (NMR) and mass spectrometry analyses but serves distinct purposes due to structural complexity .

Clindamycin Hydrochloride (Non-Isotopic Comparison)

For instance, Fourier-transform infrared (FTIR) spectroscopy of clindamycin reveals distinct absorption bands (e.g., C=O stretch at 1680 cm⁻¹) compared to saxagliptin’s cyclic amide and cyanopyrrolidine groups .

Research Implications and Challenges

- Analytical Precision : Isotopic labeling in this compound reduces signal overlap in mass spectrometry, enhancing accuracy in drug disposition studies .

- Synthesis Complexity : Introducing multiple isotopes (e.g., ¹⁵N and D₂) requires advanced synthetic routes to ensure isotopic purity, increasing production costs.

- Regulatory Hurdles : Both Saxagliptin-15N,D2 and Hydroxy Saxagliptin-13C,D2 are classified as controlled products, necessitating permits and BSL certification for handling .

生物活性

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled form of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound has gained attention in the treatment of type 2 diabetes mellitus (T2DM) due to its mechanism of action and pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy, safety profile, and metabolic pathways.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and glucose-dependent insulin secretion while suppressing glucagon release. This leads to improved glycemic control in patients with T2DM.

Pharmacokinetics

Saxagliptin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 4 hours. The compound exhibits a half-life of approximately 2.5 hours, allowing for once-daily dosing. It is primarily metabolized by cytochrome P450 3A4/5, with the major metabolite being a less potent DPP-4 inhibitor .

Clinical Efficacy

Numerous clinical trials have demonstrated saxagliptin's effectiveness in improving glycemic control. A meta-analysis indicated that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo:

| Study Type | Reduction in HbA1c (%) | Patient Population |

|---|---|---|

| Monotherapy | 0.7 - 0.9 | Adults with T2DM |

| Combination with Metformin | 0.5 - 0.8 | Patients inadequately controlled on Metformin |

| Add-on therapy (SU or TZD) | 0.6 - 0.9 | Patients on sulfonylureas or thiazolidinediones |

Saxagliptin has been shown to be effective across diverse patient demographics, including varying age groups and body mass indices .

Safety Profile

The safety profile of saxagliptin has been extensively studied. While it is generally well-tolerated, there are some risks associated with its use:

- Hypoglycemia : Saxagliptin has a low risk for hypoglycemia when used as monotherapy.

- Heart Failure Risk : Some studies have indicated an increased risk of hospitalization for heart failure by approximately 27% in certain populations .

- Weight Neutrality : Unlike some antidiabetic medications, saxagliptin does not cause weight gain, making it a favorable option for many patients .

Case Studies

Several case studies highlight the practical applications and outcomes associated with saxagliptin treatment:

- Case Study on Efficacy : A 60-year-old male patient with poorly controlled T2DM was treated with saxagliptin as an add-on therapy to metformin. After 12 weeks, his HbA1c decreased from 8.5% to 7.3%, demonstrating significant improvement in glycemic control.

- Long-term Safety Monitoring : A cohort study involving over 1,000 patients monitored for up to three years showed no significant increase in cardiovascular events compared to baseline rates among those treated with saxagliptin.

常见问题

Basic Research Questions

Q. What are the critical storage and handling protocols for Saxagliptin-15N,D2 Hydrochloride to ensure experimental reproducibility?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C, with humidity below 40%. Use desiccants to prevent hydrolysis. Always wear nitrile gloves, lab coats, and safety goggles during handling, and work in a fume hood to avoid inhalation of particulates . For long-term stability assessments, perform HPLC analysis every 6 months to monitor degradation (e.g., oxidation or isotopic exchange) .

Q. How should researchers design initial purity assessments for this compound?

Use a combination of chromatographic and spectroscopic methods:

- HPLC-UV : Employ a C18 column with a mobile phase of acetonitrile:water (60:40, pH 3.0 adjusted with trifluoroacetic acid) at 1.0 mL/min. Compare retention times with non-deuterated Saxagliptin to confirm isotopic integrity.

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 318.43 (accounting for 15N and D2 substitutions) and monitor isotopic abundance ratios (e.g., 15N:14N ≥ 98%) .

- NMR : Use 1H-NMR to verify deuterium incorporation by observing signal suppression at specific proton sites .

Q. What safety protocols are essential when working with this compound in vitro?

Follow GHS hazard guidelines:

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use respiratory masks (e.g., N95) if ventilation is inadequate.

- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent HCl release .

- Waste Handling : Segregate contaminated materials and label them with CAS 361442-04-8 for compliant disposal .

Advanced Research Questions

Q. How can isotopic effects of 15N and D2 in this compound influence pharmacokinetic (PK) studies?

- Experimental Design : Adjust dosing calculations to account for increased molar mass (318.43 g/mol vs. 315.41 g/mol for non-isotopic Saxagliptin).

- Analytical Validation : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., Saxagliptin-13C6) to differentiate endogenous metabolites from isotopic analogs.

- Data Interpretation : Apply kinetic isotope effect (KIE) models to correct for potential metabolic rate differences, particularly in CYP450-mediated pathways .

Q. What strategies resolve contradictions in reported metabolic half-lives of this compound across preclinical models?

- Cross-Species Calibration : Conduct parallel PK studies in rodents and non-rodents using identical dosing regimens (e.g., 10 mg/kg oral administration).

- Statistical Modeling : Use mixed-effects models to quantify interspecies variability and isolate isotopic contributions to clearance rates.

- Reference Standards : Validate assays against USP-certified Saxagliptin to ensure analytical consistency .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic dilution?

- Isotopic Precursors : Use 15N-labeled ammonia and D2O in the final hydrolysis step to maximize isotopic incorporation.

- Reaction Monitoring : Track deuterium retention via in-line FTIR spectroscopy during synthesis.

- Purification : Employ reverse-phase flash chromatography with deuterated solvents (e.g., D2O-acetonitrile) to prevent isotopic exchange .

Q. What methodologies are recommended for analyzing this compound’s receptor binding kinetics in DPP-4 inhibition assays?

- Surface Plasmon Resonance (SPR) : Immobilize DPP-4 on a sensor chip and measure binding affinity (Kd) under physiological buffer conditions (pH 7.4, 37°C).

- Competitive Assays : Compare inhibition constants (Ki) with non-isotopic Saxagliptin to assess isotopic impact on binding efficiency.

- Data Normalization : Correct for solvent isotope effects (e.g., D2O vs. H2O) using control experiments .

Q. Data Presentation and Reproducibility

Table 1: Comparative Analytical Methods for this compound

Table 2: Key Safety and Storage Parameters

属性

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,19+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZNHHHYVBVBR-XYRMHPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。